molecular formula C11H21NO3 B1521117 tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 790667-91-3

tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B1521117
CAS No.: 790667-91-3
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-DTWKUNHWSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the stereochemical descriptors (2S,4R) precisely define the absolute configuration at the chiral centers. The compound belongs to the broader family of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylates, which are characterized by their piperidine ring structure with specific substitution patterns. The molecular formula for this compound is C₁₁H₂₁NO₃, with a molecular weight of 215.29 grams per mole, consistent with other stereoisomeric forms in this series.

The stereochemical designation (2S,4R) indicates that the carbon atom at position 2 of the piperidine ring has an S configuration, while the carbon atom at position 4 possesses an R configuration. This specific arrangement creates a unique three-dimensional structure that distinguishes it from its diastereomeric counterparts, including the (2R,4S), (2S,4S), and (2R,4R) forms. The tert-butoxycarbonyl protecting group attached to the nitrogen atom provides stability during synthetic transformations and influences the overall molecular conformation. Research has demonstrated that the stereochemical configuration significantly affects the compound's conformational preferences, with different stereoisomers exhibiting distinct chair conformations of the piperidine ring.

The InChI key for related stereoisomers provides insight into the structural similarities and differences within this compound family. For instance, the (2R,4S) isomer has the InChI key RCXJVQLRZJXWNM-BDAKNGLRSA-N, while the (2S,4S) form exhibits RCXJVQLRZJXWNM-IUCAKERBSA-N. These systematic identifiers reflect the precise stereochemical arrangements and facilitate accurate database searches and structural comparisons. The canonical SMILES representation for the general structure is CC1CC(CCN1C(=O)OC(C)(C)C)O, while the isomeric SMILES notation incorporates the specific stereochemical information.

Crystallographic Data and Hydrogen Bonding Patterns

Crystallographic analysis of related stereoisomeric forms provides valuable insights into the solid-state structure and intermolecular interactions of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate derivatives. Studies on similar compounds have revealed characteristic hydrogen bonding patterns that significantly influence crystal packing and stability. The piperidine ring typically adopts a chair conformation in the crystalline state, with the hydroxyl group and methyl substituent occupying either axial or equatorial positions depending on the specific stereochemical configuration.

Research on related 4-hydroxy-1-methylpiperidine betaine compounds has demonstrated that different polymorphic forms can exhibit distinct hydrogen bonding networks. In the alpha polymorph, the hydroxy group at the fourth carbon adopts an axial position, while in the beta polymorph, it occupies an equatorial position. These conformational differences result in varying hydrogen bond lengths and strengths, with observed distances ranging from 2.704 to 2.988 angstroms in related structures. The carboxylate group typically participates in intermolecular hydrogen bonding, forming chains or networks that stabilize the crystal structure.

X-ray diffraction studies of related piperidine derivatives have shown that molecules can form zigzag chains through hydrogen bonding interactions. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen atoms) creates multiple opportunities for intermolecular associations. Temperature-dependent studies suggest that these hydrogen bonding patterns remain stable under standard crystallographic conditions, with typical data collection performed at 223 Kelvin. The triclinic or monoclinic crystal systems are commonly observed for these compounds, with space groups such as P2₁ or Pc being frequently reported.

Conformational Analysis via X-ray Diffraction Studies

Conformational analysis through X-ray diffraction has revealed critical information about the preferred spatial arrangements of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate stereoisomers. The piperidine ring consistently adopts a chair conformation in crystalline forms, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The relative positions of the hydroxyl group, methyl substituent, and tert-butoxycarbonyl group significantly influence the overall molecular geometry and conformational stability.

Studies on related compounds have demonstrated that ring inversion processes can occur, leading to different conformational states. In 4-hydroxy-1-methylpiperidine betaine structures, two distinct conformations have been identified: one with methyl and hydroxyl groups in equatorial positions and the carboxylic acid substituent in axial position, and another with methyl and hydroxyl groups in axial positions and the carboxylic acid substituent in equatorial position. These conformational differences result in energy differences of approximately 2.09 kilocalories per mole between different arrangements, indicating modest but significant stabilization effects.

The tert-butyl group's steric bulk substantially influences conformational preferences, typically favoring arrangements that minimize unfavorable interactions. Carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy has confirmed the presence of conformational equilibria in solid-state samples, with distinct resonance signals observed for different conformational states. Density functional theory calculations at the B3LYP/6-31G(d,p) level have provided theoretical support for experimental observations, showing good agreement between calculated and observed bond lengths and angles.

Comparative Analysis with Diastereomeric Forms

Systematic comparison of the four possible stereoisomers reveals patterns in their structural behavior and stability. The (2R,4R) form, with CAS number 790667-44-6, represents another important reference point for understanding how stereochemical configuration influences molecular properties. Each stereoisomer exhibits characteristic infrared spectroscopic signatures, with hydroxyl stretching frequencies and carbonyl absorption bands providing diagnostic information about their respective conformational states and hydrogen bonding environments.

The following table summarizes key structural parameters for the major diastereomeric forms:

Stereoisomer CAS Number Molecular Weight (g/mol) Boiling Point (°C) InChI Key Pattern
(2S,4R) Not specified 215.29 Not reported RCXJVQLRZJXWNM-[specific]
(2R,4S) 790668-06-3 215.29 301.4 ± 35.0 RCXJVQLRZJXWNM-BDAKNGLRSA-N
(2S,4S) 790667-99-1 215.29 301.4 ± 35.0 RCXJVQLRZJXWNM-IUCAKERBSA-N
(2R,4R) 790667-44-6 215.29 Not reported Not specified

Diastereoselective synthesis studies have demonstrated that different reaction conditions can favor formation of specific stereoisomers. The utility of these stereoisomeric intermediates has been established through their application in the synthesis of various pharmaceutical targets, including cis-4-hydroxy-2-methyl piperidine derivatives. The stereochemical configuration significantly influences the reactivity patterns and synthetic utility of each isomer, with the (2S,4R) form offering unique advantages in certain synthetic transformations due to its specific three-dimensional arrangement and conformational preferences.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate, a chiral piperidine derivative, has garnered attention due to its potential biological activities and therapeutic applications. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interaction with various biological targets.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 790667-91-3
  • Purity : ±97%

1. Antioxidant Activity

Compounds containing hydroxy groups are known for their antioxidant properties. The presence of the hydroxy group in this compound suggests it may effectively neutralize free radicals, potentially offering neuroprotective effects against oxidative stress .

2. Enzyme Inhibition

The piperidine structure is associated with interactions at enzyme active sites. This compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders . For example, studies indicate that related compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .

3. Neuropharmacological Effects

Given its structural similarity to known bioactive piperidines, this compound may influence neurotransmitter systems. Computational predictions suggest potential effects on mood and cognition, warranting further investigation in animal models of depression and anxiety .

Study on Amyloid Beta Aggregation

A study assessed a related compound's ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. The compound demonstrated significant inhibition of aggregation (85% at 100 µM) and improved astrocyte cell viability in the presence of amyloid beta . This suggests that this compound could possess similar protective properties.

In Vivo Studies

In vivo studies using scopolamine-induced oxidative stress models showed that related compounds could reduce malondialdehyde levels, indicating decreased lipid peroxidation. However, comparisons with established treatments like galantamine revealed that while the new compounds showed promise, they did not achieve statistically significant differences in all parameters measured .

Potential Applications

The unique structure of this compound positions it as a valuable candidate for:

  • Drug Development : Targeting neurodegenerative diseases.
  • Synthetic Chemistry : As an intermediate for developing diverse piperidine derivatives for further biological evaluation.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(2S,4S)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylateEnantiomer of target compoundDifferent biological activity due to stereochemistry
Piperidine derivativesGeneral class including various substitutionsBroad range of biological activities
HydroxyethylpiperazineContains a hydroxyl group similar to targetUsed in drug formulations for CNS effects

Comparison with Similar Compounds

Piperidine-Based Analogues

tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate (3b) Molecular Formula: C₁₆H₃₁NO₂ Key Features: Lacks hydroxyl and methyl substituents but includes a 4-methylpentyl chain at the 4-position. Synthesis: Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane-water (86% yield) . Applications: Used in late-stage C–H functionalization for introducing alkyl chains.

(2S,4S)-1-tert-Butyl 2-Methyl-4-Hydroxypiperidine-1,2-Dicarboxylate Molecular Formula: C₁₂H₂₁NO₅ Key Features: Contains an additional methyl ester group at the 2-position, forming a dicarboxylate structure. Stereochemistry: (2S,4S) configuration, differing from the target compound’s (2S,4R) arrangement .

Pyrrolidine Derivatives

tert-Butyl (2S,4R)-4-Hydroxy-2-(Hydroxymethyl)pyrrolidine-1-carboxylate Molecular Formula: C₁₁H₁₉NO₄ Key Features: Five-membered pyrrolidine ring with hydroxymethyl and hydroxyl substituents. Applications: Used in amino acid derivative synthesis, highlighting the impact of ring size on conformational flexibility .

Physicochemical and Spectroscopic Properties

Compound ¹H NMR Features ¹³C NMR Features HRMS Data
Target Compound Data not explicitly provided in evidence
3b δ 1.43 (s, Boc CH₃), δ 3.72 (m, piperidine CH₂) δ 155.1 (C=O), δ 79.2 (Boc C) m/z 269.2355 [M+H]⁺ (calc. 269.2356)
(2S,4R)-4-Hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate δ 3.65 (dd, J = 11.0, 4.5 Hz, CH₂OH) δ 72.1 (C-OH), δ 60.8 (CH₂OH) m/z 229.1312 [M+H]⁺

The absence of direct spectroscopic data for the target compound underscores the need for further experimental characterization.

Preparation Methods

Lactone Ring Opening and Amination Approach

One patented method involves the reaction of a lactone intermediate with an azacycloalkylamine, followed by sulfonylation and protection steps to yield the Boc-protected piperidine derivative.

  • Step 1: Contacting a lactone (a cyclic ester) with an azacycloalkylamine leads to ring opening and formation of an amino alcohol intermediate.
  • Step 2: The intermediate is then reacted with a sulfonyl halide in the presence of a tertiary amine base to introduce sulfonate groups, facilitating subsequent transformations.
  • Step 3: The amine group is protected as a Boc carbamate to afford the this compound.

This method ensures high stereochemical purity and yield, suitable for scale-up in pharmaceutical manufacturing.

Catalytic Cyclization of β-Ketosulfoxonium Ylides

Another approach involves the catalytic cyclization of β-ketosulfoxonium ylides derived from lactones:

  • Using catalysts such as iridium, rhodium, or ruthenium, the β-ketosulfoxonium ylide undergoes intramolecular cyclization to form the piperidine ring with the desired stereochemistry.
  • The resulting cyclic intermediate is then functionalized to introduce the hydroxyl group at the 4-position.
  • Final protection of the nitrogen with a tert-butyl carbamate group yields the target compound.

This catalytic method is advantageous due to its concise synthesis and cost-effectiveness, as demonstrated in related β-lactamase inhibitor syntheses.

Stereoselective Reduction and Protection

A classical synthetic route includes:

  • Starting from a 2-methylpiperidine derivative, selective hydroxylation at the 4-position is performed using stereoselective oxidizing agents or enzymatic methods.
  • The free amine is then protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.
  • Purification steps ensure the isolation of the (2S,4R) stereoisomer.

This method relies on stereoselective reagents and careful control of reaction conditions to maintain stereochemical integrity.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Catalysts/Reagents Advantages Limitations
Lactone ring opening + sulfonylation Lactone + azacycloalkylamine → sulfonylation → Boc protection Tertiary amine base, sulfonyl halide High stereoselectivity, scalable Multi-step, requires sulfonyl reagents
Catalytic cyclization of sulfoxonium ylides β-Ketosulfoxonium ylide cyclization → hydroxylation → Boc protection Ir, Rh, Ru catalysts Concise synthesis, cost-effective Requires expensive catalysts
Stereoselective hydroxylation + Boc protection Hydroxylation of methylpiperidine → Boc protection Oxidizing agents, Boc2O Classical approach, straightforward May require chiral separation

Detailed Research Findings

  • The lactone ring opening method is documented in patent KR20160018524A and EP3008069B1, emphasizing its utility in preparing intermediates for β-lactamase inhibitors with high stereochemical purity.
  • Catalytic methods using transition metal catalysts facilitate efficient ring formation and functionalization, reducing the number of synthetic steps and improving overall yield.
  • Protection of the amine as a tert-butyl carbamate is a standard practice to improve compound stability and facilitate purification.
  • Analytical characterization (e.g., NMR, chiral HPLC) confirms the stereochemistry and purity of the final product.
  • The molecular formula is C11H21NO3 with a molecular weight of 215.29 g/mol, consistent with the tert-butyl carbamate and hydroxyl functional groups on the piperidine ring.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate?

Methodological Answer: The synthesis of this compound typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a piperidine precursor. A common approach includes:

Precursor Preparation : Start with (2S,4R)-4-hydroxy-2-methylpiperidine.

Boc Protection : React the precursor with tert-butyl chloroformate under basic conditions (e.g., sodium hydroxide or triethylamine) to form the Boc-protected derivative .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
Optimization Tips : Adjust reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize epimerization and improve yield .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber glass bottles at room temperature or 2–8°C under inert gas (N₂ or Ar) to prevent moisture absorption and degradation .
  • Handling : Use gloves, lab coats, and fume hoods. Avoid inhalation/contact; wash thoroughly after use. Acute toxicity data for similar Boc-piperidines indicate H302/H312/H332 hazards .
  • Decomposition Risks : Hydrolysis of the Boc group may occur under acidic/basic conditions or prolonged exposure to humidity .

Q. What analytical techniques confirm structural integrity and stereochemical purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons) and detect diastereomeric impurities .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to quantify enantiomeric excess .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₂₁NO₃, 215.29 g/mol) .

Advanced Research Questions

Q. How can stereochemical discrepancies during synthesis be resolved?

Methodological Answer:

  • Epimerization Control : Use low temperatures (0–5°C) during Boc protection and avoid prolonged exposure to polar aprotic solvents .
  • Crystallization : Stereoselective recrystallization from ethanol/water mixtures can enrich the desired (2S,4R) isomer .
  • Computational Modeling : Predict conformational stability using DFT calculations (e.g., Gaussian software) to identify transition states favoring the target stereochemistry .

Q. What strategies address contradictions in NMR data for diastereotopic protons?

Methodological Answer:

  • Variable Temperature (VT) NMR : Perform experiments at −40°C to slow ring-flipping and resolve overlapping signals .
  • COSY/NOESY : Correlate coupling patterns and nuclear Overhauser effects to assign axial/equatorial proton environments .
  • Deuterated Solvents : Use DMSO-d₆ to enhance solubility and sharpen split peaks for hydroxy and methyl groups .

Q. How do solvent polarity and temperature impact reactivity in downstream modifications?

Methodological Answer:

  • Nucleophilic Substitutions : Polar aprotic solvents (DMF, DMSO) enhance reactivity of the piperidine nitrogen but risk Boc cleavage. Use milder conditions (e.g., DCM, 25°C) for alkylation/acylation .
  • Hydroxy Group Functionalization : Activate the 4-hydroxy group with Mitsunobu conditions (DIAD, Ph₃P) in THF for etherification without racemization .

Q. What methodologies quantify enantiomeric excess during scale-up?

Methodological Answer:

  • Chiral Derivatization : Convert the compound to diastereomers using Mosher’s acid chloride, followed by ¹H NMR integration .
  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (2S,4R) configuration .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction for definitive stereochemical assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.